
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of borinic acid, substituted phenyl groups, and a pyridinyl ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester typically involves the reaction of borinic acid derivatives with substituted phenyl groups and pyridinyl ethyl ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, alcohols, and substituted phenyl derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.
Scientific Research Applications
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the application and the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester
- Boronic acids
- Borates
- Substituted phenyl derivatives
Uniqueness
This compound is unique due to its specific combination of borinic acid, substituted phenyl groups, and pyridinyl ethyl ester moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
872044-97-8 |
|---|---|
Molecular Formula |
C21H20BCl2NO |
Molecular Weight |
384.1 g/mol |
IUPAC Name |
bis(3-chloro-4-methylphenyl)-(2-pyridin-2-ylethoxy)borane |
InChI |
InChI=1S/C21H20BCl2NO/c1-15-6-8-17(13-20(15)23)22(18-9-7-16(2)21(24)14-18)26-12-10-19-5-3-4-11-25-19/h3-9,11,13-14H,10,12H2,1-2H3 |
InChI Key |
YUYUKEBWUZBYPG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




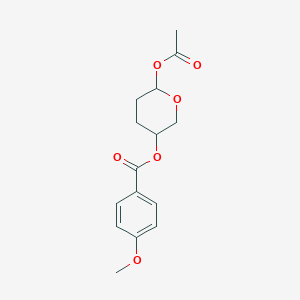
![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)
![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)
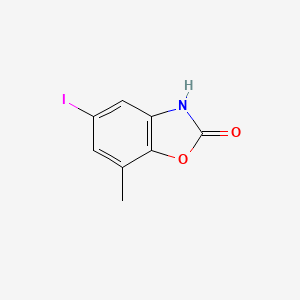

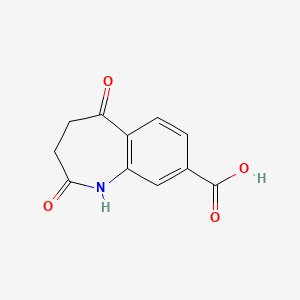
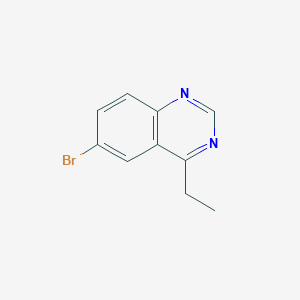

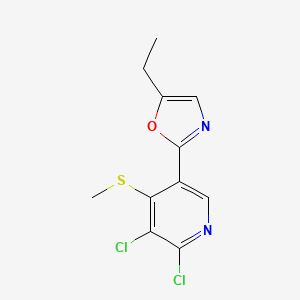
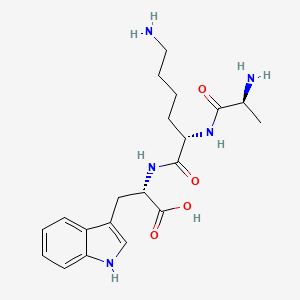

![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
